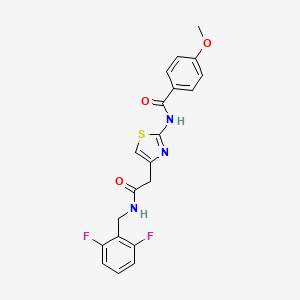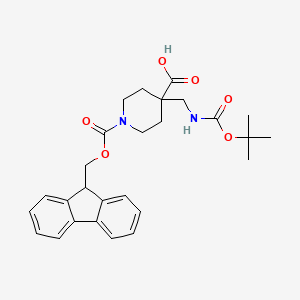
N-(4-(2-((2,6-difluorobenzyl)amino)-2-oxoethyl)thiazol-2-yl)-4-methoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-(2-((2,6-difluorobenzyl)amino)-2-oxoethyl)thiazol-2-yl)-4-methoxybenzamide is a useful research compound. Its molecular formula is C20H17F2N3O3S and its molecular weight is 417.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Photodynamic Therapy Application
Compounds structurally related to N-(4-(2-((2,6-difluorobenzyl)amino)-2-oxoethyl)thiazol-2-yl)-4-methoxybenzamide show promising applications in photodynamic therapy for cancer treatment. For instance, zinc phthalocyanine derivatives, characterized by similar complex structures, demonstrate high singlet oxygen quantum yield, essential for effective photodynamic therapy in cancer treatment. These compounds exhibit good fluorescence properties, high singlet oxygen quantum yields, and appropriate photodegradation quantum yields, highlighting their potential as type II photosensitizers in cancer therapy (Pişkin, Canpolat, & Öztürk, 2020).
Antimicrobial Activity
Another significant application area is the compound's antimicrobial activity. Thiazole derivatives, similar to the queried compound, have been synthesized and shown potent antibacterial and antifungal activities. These compounds were effective against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli, and fungi like Candida albicans. This suggests a valuable therapeutic intervention potential for treating microbial diseases, especially bacterial and fungal infections (Desai, Rajpara, & Joshi, 2013).
Antiproliferative Effects on Cancer Cells
Further, compounds structurally related to this compound have shown antiproliferative effects against cancer cell lines. For example, N-(5-amino-1-(4-methoxybenzyl)-1H-pyrazol-4-yl amide derivatives exhibited competitive antiproliferative activities against melanoma cells, demonstrating the potential for these compounds in cancer therapy (Kim et al., 2011).
Molecular Structure and Interaction Analysis
The analysis of molecular structures and intermolecular interactions of similar compounds provides insights into their pharmacological potential. For instance, the molecular structure analysis of N-3-hydroxyphenyl-4-methoxybenzamide through crystallography and DFT calculations revealed significant insights into its chemical behavior and interaction potential, which is crucial for drug design and development processes (Karabulut et al., 2014).
Properties
IUPAC Name |
N-[4-[2-[(2,6-difluorophenyl)methylamino]-2-oxoethyl]-1,3-thiazol-2-yl]-4-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17F2N3O3S/c1-28-14-7-5-12(6-8-14)19(27)25-20-24-13(11-29-20)9-18(26)23-10-15-16(21)3-2-4-17(15)22/h2-8,11H,9-10H2,1H3,(H,23,26)(H,24,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIWTXYOIHSSXOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=NC(=CS2)CC(=O)NCC3=C(C=CC=C3F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17F2N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(Z)-ethyl 2-(2-((4-(N,N-diisobutylsulfamoyl)benzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2542335.png)
![1-benzyl 4-methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}butanedioate](/img/structure/B2542338.png)
![N-[1-(Cyclohexen-1-ylmethyl)piperidin-4-yl]but-2-ynamide](/img/structure/B2542339.png)

![(Z)-2-cyano-3-[4-[(2,6-dichlorophenyl)methoxy]phenyl]prop-2-enamide](/img/structure/B2542342.png)
![Methyl 9-boc-3-oxa-9-azabicyclo[3.3.1]nonane-7-carboxylate](/img/structure/B2542343.png)
![4-[3-Nitro-5-(trifluoromethyl)benzoyl]thiomorpholine-3-carbonitrile](/img/structure/B2542344.png)

![N-(1-cyanocyclopentyl)-2-[(3,5-dichloro-4-methoxyphenyl)amino]acetamide](/img/structure/B2542348.png)
![3-(4-Methylphenyl)-5-{1-[(3-methylphenyl)acetyl]pyrrolidin-2-yl}-1,2,4-oxadiazole](/img/structure/B2542349.png)
![2-{(E)-[(4-bromo-2-fluorophenyl)imino]methyl}-6-ethoxyphenol](/img/structure/B2542350.png)
![2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2542352.png)
